molecular formula C26H30N6O2 B12749045 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-(2-(4-(diphenylmethyl)-1-piperazinyl)ethyl)- CAS No. 90749-33-0

1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-(2-(4-(diphenylmethyl)-1-piperazinyl)ethyl)-

Cat. No.: B12749045
CAS No.: 90749-33-0
M. Wt: 458.6 g/mol
InChI Key: SZAYVNIOWLCSOR-UHFFFAOYSA-N
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Description

1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-(2-(4-(diphenylmethyl)-1-piperazinyl)ethyl)- is a complex organic compound belonging to the class of xanthines. Xanthines are purine derivatives with a ketone group conjugated at carbons 2 and 6 of the purine moiety. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-(2-(4-(diphenylmethyl)-1-piperazinyl)ethyl)- involves several steps, starting with the preparation of the purine core The purine core is typically synthesized through a series of condensation reactions involving formamide and other precursors

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is purified through crystallization or chromatography techniques to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-(2-(4-(diphenylmethyl)-1-piperazinyl)ethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can replace the existing groups on the purine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-(2-(4-(diphenylmethyl)-1-piperazinyl)ethyl)- has numerous applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other complex organic compounds.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including neurological disorders.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-(2-(4-(diphenylmethyl)-1-piperazinyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling and metabolic processes, contributing to its observed effects in biological systems.

Comparison with Similar Compounds

1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-(2-(4-(diphenylmethyl)-1-piperazinyl)ethyl)- can be compared with other xanthine derivatives, such as:

    Caffeine: A well-known stimulant with similar purine structure but different functional groups.

    Theophylline: Used in the treatment of respiratory diseases, sharing the purine core but with different substituents.

    Theobromine: Found in cocoa products, with similar stimulant properties but distinct chemical structure.

These compounds share the purine core but differ in their substituents, leading to unique properties and applications.

Properties

CAS No.

90749-33-0

Molecular Formula

C26H30N6O2

Molecular Weight

458.6 g/mol

IUPAC Name

8-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-1,3-dimethyl-7H-purine-2,6-dione

InChI

InChI=1S/C26H30N6O2/c1-29-24-22(25(33)30(2)26(29)34)27-21(28-24)13-14-31-15-17-32(18-16-31)23(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,23H,13-18H2,1-2H3,(H,27,28)

InChI Key

SZAYVNIOWLCSOR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CCN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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